molecular formula C24H25N3O3 B353221 N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide CAS No. 920115-96-4

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

Cat. No.: B353221
CAS No.: 920115-96-4
M. Wt: 403.5g/mol
InChI Key: UJGLOSGRSJURPC-UHFFFAOYSA-N
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Description

N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, furanones, and dihydrobenzimidazole compounds .

Scientific Research Applications

N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and growth, making it a potential anticancer agent . Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Biological Activity

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C30H33N3O3C_{30}H_{33}N_{3}O_{3} with a molecular weight of 483.6 g/mol. Its structure includes a benzimidazole ring, a furan carboxamide moiety, and a dimethylphenoxy group, contributing to its biological activity.

PropertyValue
Molecular FormulaC₃₀H₃₃N₃O₃
Molecular Weight483.6 g/mol
CAS Number953883-68-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Cytoprotective Effects

In vitro studies have demonstrated that this compound can protect cellular structures from oxidative damage. It has been observed to reduce DNA strand breaks and mitigate mitochondrial dysfunction caused by oxidative stressors . The mechanism involves enhancing the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular defense against oxidative damage .

The proposed mechanism of action for this compound includes:

  • Interaction with Enzymes : The benzimidazole ring interacts with various enzymes involved in cellular metabolism and proliferation.
  • Modulation of Reactive Species : The compound appears to modulate levels of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Case Studies

  • Study on Cytotoxicity : In a controlled study using human colon fibroblast cells (CCD-18Co), pretreatment with this compound significantly reduced cytotoxic effects induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO). This was evidenced by decreased DNA damage markers and preserved mitochondrial integrity .
  • Antimicrobial Activity : Similar compounds have shown promise in antimicrobial assays, indicating potential applications in treating infections alongside cancer therapies. This suggests a dual role where the compound could be beneficial in both cancer and infectious disease contexts .

Research Findings

Recent findings highlight the importance of further investigations into the pharmacological profiles of this compound. Key areas for future research include:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.

Properties

IUPAC Name

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-10-11-18(2)22(15-17)30-14-6-12-27-20-8-4-3-7-19(20)26-23(27)16-25-24(28)21-9-5-13-29-21/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGLOSGRSJURPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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